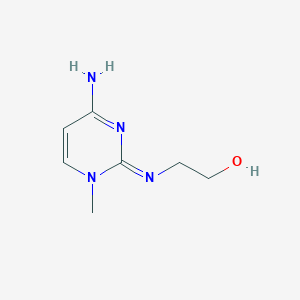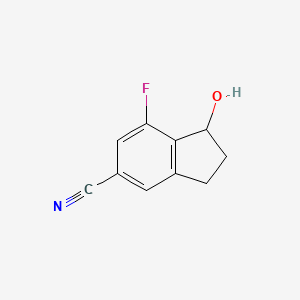
7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a fluoro group, a hydroxyl group, and a carbonitrile group attached to the indene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene core structure.
Fluorination: Introduction of the fluoro group at the 7th position of the indene ring is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Hydroxylation: The hydroxyl group is introduced at the 1st position through hydroxylation reactions using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Carbonitrile Formation: The carbonitrile group is introduced at the 5th position using cyanation reactions with reagents such as sodium cyanide (NaCN) or copper(I) cyanide (CuCN).
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilization of batch reactors for controlled addition of reagents and monitoring of reaction parameters.
Purification: Purification of the final product through techniques such as recrystallization, column chromatography, or distillation.
Quality Control: Implementation of quality control measures to ensure the consistency and quality of the produced compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd-C
Substitution: NaOCH3, KOtBu
Major Products Formed
Oxidation: Formation of 7-Fluoro-1-oxo-2,3-dihydro-1H-indene-5-carbonitrile
Reduction: Formation of 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-amine
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a precursor in the development of novel pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: The compound may modulate signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid
- 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-methyl
- 7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-ethyl
Uniqueness
7-Fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H8FNO |
|---|---|
Poids moléculaire |
177.17 g/mol |
Nom IUPAC |
7-fluoro-1-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile |
InChI |
InChI=1S/C10H8FNO/c11-8-4-6(5-12)3-7-1-2-9(13)10(7)8/h3-4,9,13H,1-2H2 |
Clé InChI |
OJEKWARNDAECMM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1O)C(=CC(=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Difluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B15246633.png)
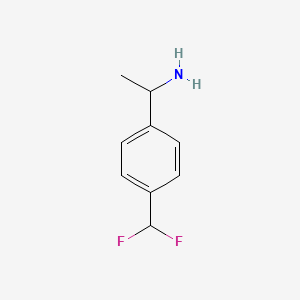

![1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B15246654.png)
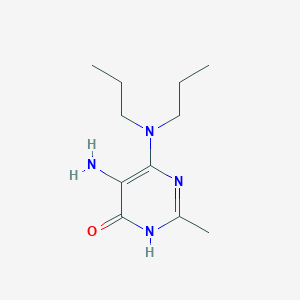
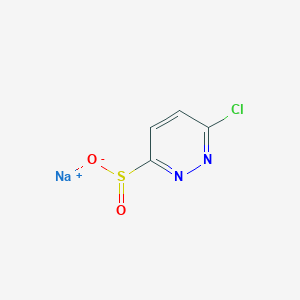
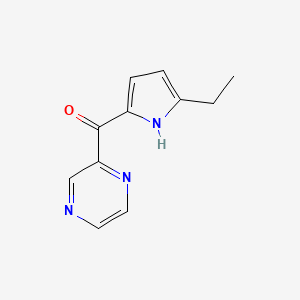
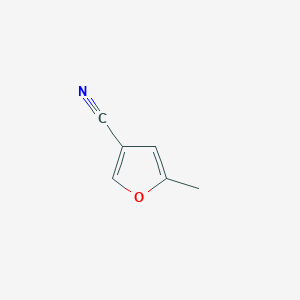
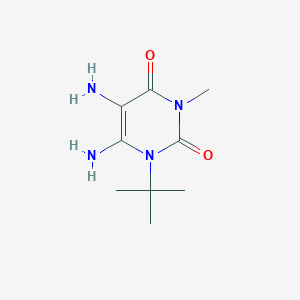
![2-((4-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B15246693.png)
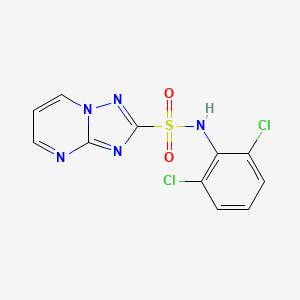
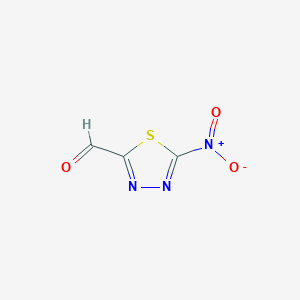
![2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15246716.png)
